

cedrol pharmacokinetics and pharmacodynamics

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Compound Focus: Cedrol

CAS No.: 77-53-2

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Pharmacokinetic Properties of Cedrol

While a complete ADME (Absorption, Distribution, Metabolism, Excretion) profile for **cedrol** is not fully established, available data from formulation and interaction studies highlight key characteristics.

Property	Key Findings	Notes / Quantitative Data
Solubility & Formulation	Poor aqueous solubility (21.88 mg/L at 25°C), lipophilic (logKow 4.67), volatile [1]. Nanoemulsions and creams significantly improve bioavailability [2] [1].	In mice, the AUC _{0-t} of a cedrol nanoemulsion was 4-fold higher than an ointment [2]. A cream formulation increased skin retention AUC _{0-24 h} by almost 3 times compared to an ethanol solution [1].
Metabolism & Drug Interactions	Primarily metabolized by Cytochrome P450 (CYP) enzymes. Acts as a potent inhibitor of CYP2B6 and CYP3A4 [3].	Inhibition constant (K _i) for CYP2B6: 0.9 μM (competitive inhibition). K _i for CYP3A4: 3.4 μM [3]. This indicates a potential for pharmacokinetic drug interactions.

Pharmacodynamics: Mechanisms of Action & Key Findings

Cedrol exhibits multiple biological activities through diverse signaling pathways. The table below summarizes its core mechanisms and experimental findings.

Pharmacological Area	Proposed Mechanism of Action	Key Experimental Findings
<p> Anti-cancer Activity • Induces mitochondrial intrinsic apoptosis pathway. • Disrupts cell membrane lipid rafts. • Inhibits pro-survival signaling (pAKT, pERK, pmTOR, NF-κB) [4]. • GI₅₀ in K562 (leukemia) and HT-29 (colon cancer) cells: ~180 μM [4]. • In RBCs, induced hemolysis and eryptosis (programmed cell death) via Ca²⁺ overload and NOS/CK1α signaling [5]. Anti-inflammatory & Analgesic Activity • Reduces pro-inflammatory cytokines (TNF-α, IL-1β). • Increases anti-inflammatory cytokine (IL-10) [4] [6]. • Polymorphism (crystal form) affects activity [7]. • In LPS-induced rat model, cedrol (30 mg/kg) reduced TNF-α, IL-1β and oxidative stress markers, increasing antioxidant enzymes (CAT, SOD) [6]. • Crystal Form I showed the best analgesic and anti-inflammatory activity in mice [7]. Hair Growth Promotion • Acts as a platelet-activating factor (PAF) receptor antagonist, potentially increasing blood flow to hair follicles [2] [1]. • In C57BL/6 mice, nanoemulsion (50 mg/mL) led to more robust hair growth than minoxidil [2]. • Cedrol cream kept 83% of follicles in the anagen (growth) phase vs. catagen in control groups [1]. Activity Against Muscle Atrophy • Cedrol derivative inhibits myostatin transcription via Ca²⁺-CaMK-FoxO3a signaling pathway, potentially through olfactory receptor MOR23 [8] [9]. The derivative was more effective than cedrol itself in reducing transcript levels of myostatin and MuRF1 in mouse muscle [8]. </p>		

Detailed Experimental Protocols

For researchers aiming to replicate key findings, here are summaries of critical methodologies from the literature.

Protocol for Assessing Anti-cancer Activity via Lipid Raft Disruption

This methodology is used to investigate **cedrol**'s chemosensitization effect [4].

- **Cell Lines:** Human chronic myeloid leukemia cell line K562 and human colon adenocarcinoma cell line HT-29.
- **Treatment:** Cells are treated with **cedrol** (e.g., at concentrations of 100 μ M and 200 μ M) for 24-48 hours. A combination with methyl- β -cyclodextrin (M β CD), a known lipid raft-disrupting agent, can be used to test for additive effects.
- **Apoptosis Assay:** Analyze apoptosis using flow cytometry with Annexin V/7-AAD double staining. **Cedrol** treatment should show a concentration-dependent increase in Annexin V-positive cells.
- **Protein Analysis:** Perform Western blotting to detect changes in key apoptotic proteins. Expected results include activation of pro-apoptotic BID and caspase-9, and decreased levels of anti-apoptotic Bcl-2, Bcl-XL, and XIAP. Inhibition of pAKT, pERK, and pmTOR should also be confirmed.
- **Lipid Raft Analysis:** Assess lipid raft integrity by measuring the redistribution of cholesterol and sphingomyelin from membrane fractions.

Protocol for In Vivo Anti-inflammatory Activity

This method evaluates **cedrol**'s efficacy in a systemic inflammation model [6].

- **Animals:** Male rats (e.g., n=40, randomized into 5 groups).
- **Dosing:**
 - **Cedrol Pre-treatment:** Administer **cedrol** (e.g., 7.5, 15, and 30 mg/kg) orally once daily for 1-2 weeks.
 - **LPS Challenge:** Induce inflammation with intraperitoneal injection of LPS (1 mg/kg) for the final 7 days of the study.
- **Sample Collection:** Collect blood, bronchoalveolar lavage fluid (BALF), and lung tissue at endpoint.
- **Key Measurements:**
 - **Systemic Inflammation:** Serum levels of TNF- α , IL-1 β , and oxidative stress markers (MDA, thiol content, CAT, SOD activity).
 - **Lung Injury:** Total and differential WBC counts in BALF, lung histopathology, and oxidative stress markers in lung tissue.

Protocol for Evaluating Hair Growth Promotion

This procedure assesses the efficacy of topical **cedrol** formulations [2] [1].

- **Animals:** C57BL/6 mice in the telogen phase of the hair cycle.
- **Depilation:** Shave and depilate the dorsal skin of the mice.

- **Formulation & Dosing:**

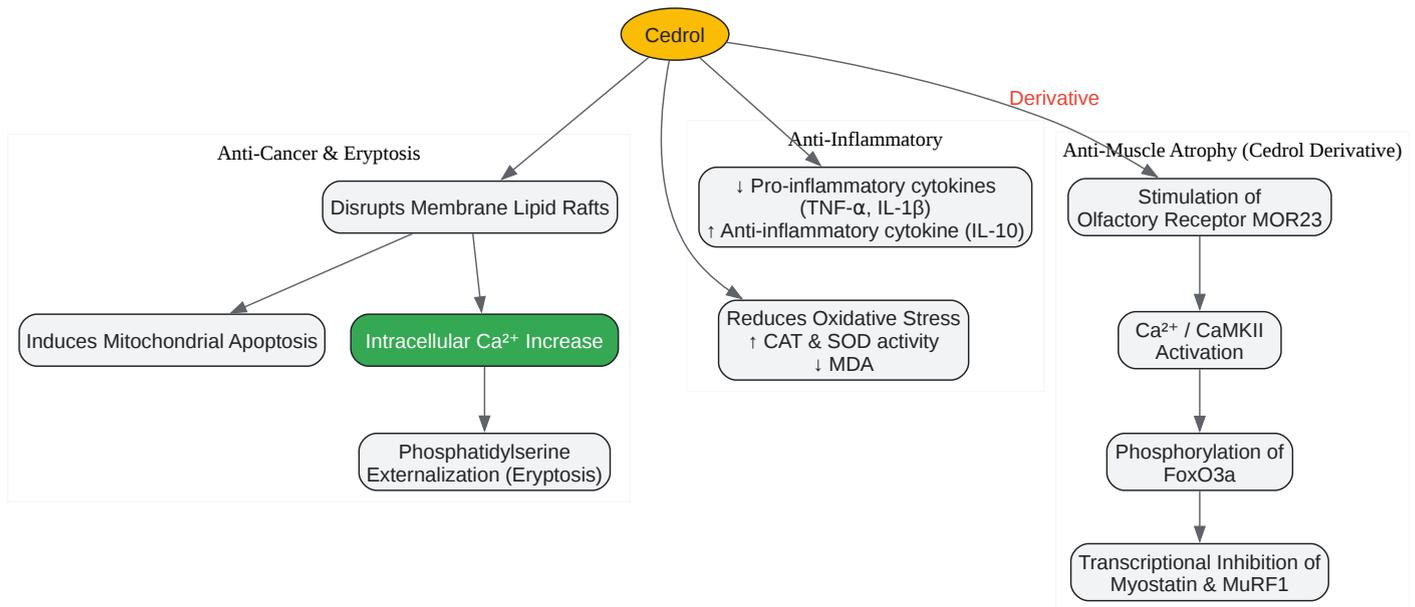
- Apply test formulations (e.g., **cedrol** nanoemulsion at 50 mg/mL, **cedrol** cream 5% w/w) topically to the depilated area daily.
- Include control groups (vehicle, 2% minoxidil).

- **Evaluation:**

- **Macroscopic:** Document hair growth daily with digital photography. Record the time for skin to turn dark gray (indicating onset of anagen).
- **Microscopic:** Perform histological analysis of skin sections to determine the hair follicle cycle stage (anagen vs. catagen).
- **Biophysical:** Measure hair length and weight at the end of the study.

Signaling Pathways of Cedrol

The diagram below illustrates the key molecular mechanisms through which **cedrol** and its derivative exert their documented pharmacodynamic effects.



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This diagram summarizes the core signaling pathways through which **cedrol** exerts its anti-cancer, anti-inflammatory, and anti-atrophy effects, including key steps like lipid raft disruption, calcium influx, and receptor-mediated signaling.

Conclusion

In summary, **cedrol** is a multifaceted natural product with significant therapeutic potential. Its pharmacodynamic profile is robust, with well-characterized mechanisms in oncology, immunology, and dermatology. However, its development into a viable drug candidate is contingent upon overcoming

pharmacokinetic hurdles, particularly its poor solubility and potential for CYP-mediated drug interactions. Future research should focus on advanced formulation strategies and more detailed in vivo pharmacokinetic and toxicological studies to translate these promising preclinical findings into clinical applications.

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